REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:19])[C:7]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3O)=[CH:8][O:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].O.Cl>C(O)C>[CH:4]1[CH:3]=[C:2]([OH:1])[CH:11]=[C:10]2[C:5]=1[CH:6]1[O:19][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[CH:7]1[CH2:8][O:9]2 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding ice-
|
Type
|
CUSTOM
|
Details
|
to get the white precipitate
|
Type
|
WASH
|
Details
|
The white precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
the purified by silica gel column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C2C3C(COC2=CC(=C1)O)C1=C(O3)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |